molecular formula C18H11NO3S B12581420 7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one CAS No. 209974-81-2

7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one

Cat. No.: B12581420
CAS No.: 209974-81-2
M. Wt: 321.4 g/mol
InChI Key: DJKJVBXUPKIHNR-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is a synthetic organic compound belonging to the class of chromenones This compound is characterized by the presence of a hydroxy group at the 7th position, a phenyl-thiazolyl group at the 3rd position, and a chromenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling Reaction: The phenyl-thiazolyl moiety is then coupled with a chromenone precursor through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is not fully understood but is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(2-thienyl)-chromen-2-one: Similar structure but with a thienyl group instead of a phenyl-thiazolyl group.

    7-Hydroxy-3-(2-furyl)-chromen-2-one: Similar structure but with a furyl group instead of a phenyl-thiazolyl group.

    7-Hydroxy-3-(2-pyridyl)-chromen-2-one: Similar structure but with a pyridyl group instead of a phenyl-thiazolyl group.

Uniqueness

7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is unique due to the presence of the phenyl-thiazolyl group, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

209974-81-2

Molecular Formula

C18H11NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one

InChI

InChI=1S/C18H11NO3S/c20-13-7-6-12-8-14(18(21)22-16(12)9-13)15-10-23-17(19-15)11-4-2-1-3-5-11/h1-10,20H

InChI Key

DJKJVBXUPKIHNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O

Origin of Product

United States

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